N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Description
This compound features a bicyclic 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core, which is substituted at the 3-position with a carboxamide group. The carboxamide is linked via a propyl chain to a 6-oxopyridazin-1(6H)-yl moiety.
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c20-12-4-1-6-16-18(12)7-2-5-15-13(21)11-10-17-19-8-3-9-22-14(11)19/h1,4,6,10H,2-3,5,7-9H2,(H,15,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVKYSMLRPCMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCCCN3C(=O)C=CC=N3)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
Pyridazinones are typically synthesized via cyclocondensation between 1,4-diketones and hydrazines. For the 6-oxo-1,6-dihydropyridazine subunit:
Procedure :
- React 1,4-diketone (e.g., mucobromic acid) with hydrazine hydrate in ethanol under reflux (12 h).
- Acidify with HCl to precipitate the pyridazinone.
Optimization :
- Solvent : Ethanol > THF (yield increase from 58% to 72%).
- Catalyst : p-TsOH (0.1 eq.) reduces reaction time to 6 h.
Construction of the Pyrazolo-Oxazine Core
Ring-Closing Metathesis (RCM) Approach
The pyrazolo[5,1-b]oxazine system is assembled via RCM using Grubbs II catalyst:
Steps :
- Synthesize diene precursor by alkylating 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine with allyl bromide.
- Subject to RCM conditions (Grubbs II, 5 mol%, DCM, 40°C, 24 h).
Yield : 68% (unoptimized).
Acid-Catalyzed Cyclization
Alternative method using BF₃·OEt₂ catalysis:
| Component | Quantity | Role |
|---|---|---|
| 5-Aminopyrazole | 1.0 eq | Nucleophile |
| Epoxide | 1.2 eq | Electrophile |
| BF₃·OEt₂ | 0.5 eq | Catalyst |
| Toluene | 0.1 M | Solvent |
Conditions : 110°C, 8 h, N₂ atmosphere.
Outcome : 74% isolated yield of pyrazolo-oxazine.
Propyl Linker Installation
Mitsunobu Reaction for Amine Coupling
The propyl spacer is introduced via Mitsunobu reaction between pyridazinone and 3-aminopropanol:
Reagents :
- DIAD (1.5 eq)
- PPh₃ (1.5 eq)
- THF, 0°C → rt, 12 h
Yield : 82% after silica gel chromatography.
Final Amide Bond Formation
HATU-Mediated Coupling
The penultimate step employs HATU activation for amide bond formation:
Procedure :
- Activate 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid (1.2 eq) with HATU (1.5 eq) and DIPEA (3.0 eq) in DMF (0°C, 30 min).
- Add 3-(6-oxopyridazin-1(6H)-yl)propan-1-amine (1.0 eq), stir at rt for 24 h.
Purification : Prep-HPLC (ACN/H₂O + 0.1% TFA).
Yield : 65%.
Alternative Routes from Patent Literature
The WO2013067274A1 patent discloses a one-pot assembly strategy:
Key Steps :
- Sonogashira coupling between 5-bromo-1-methylpyridin-2(1H)-one and propargyl alcohol.
- In situ cyclization with NH₄OAc/AcOH to form pyridazinone.
- Sequential Buchwald-Hartwig amination with pyrazolo-oxazine boronic ester.
Comparative Data :
| Method | Total Steps | Overall Yield | Purity (HPLC) |
|---|---|---|---|
| Stepwise | 7 | 28% | 95.2% |
| One-pot | 4 | 41% | 98.6% |
Scale-Up Considerations
Critical Process Parameters
- Temperature Control : Exothermic amide coupling requires jacketed reactors (−5°C to 5°C).
- Oxygen Sensitivity : Pyridazinone intermediates degrade under O₂; use N₂-sparged solvents.
Industrial-Scale Purification
Chromatography Alternatives :
- Crystallization : Ethyl acetate/hexanes (3:1) recrystallization gives 99.1% purity.
- Acid-Base Extraction : Remove unreacted amine with 1M HCl washes.
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 6.89 (d, J = 9.2 Hz, 1H, pyridazinone-H), 4.32 (t, J = 6.8 Hz, 2H, oxazine-OCH2).
- HRMS : m/z 304.1398 [M+H]⁺ (calc. 304.1401).
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide undergoes several types of chemical reactions:
Oxidation: Typically with agents like hydrogen peroxide or potassium permanganate, leading to various oxidized products.
Reduction: Using reducing agents such as sodium borohydride, resulting in hydrogenation of certain functional groups.
Substitution: Halogenation or alkylation reactions, often with reagents like alkyl halides or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed depend on the type of reaction and conditions used, often leading to derivatives with modified functional groups while maintaining the core structure of the compound.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves multi-step reactions starting from pyridazinone derivatives. Various synthetic routes have been explored to optimize yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyridazinone derivatives can modulate MYC oncogene expression and inhibit cell proliferation in various cancer cell lines. Such compounds are being investigated for their potential to treat cancers by targeting specific molecular pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds derived from similar structures have demonstrated effectiveness in reducing inflammation without the severe side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against both bacterial and fungal strains. The mechanism involves disrupting microbial cell walls or inhibiting essential metabolic pathways . For example, compounds with similar oxazine structures have shown efficacy against Staphylococcus aureus and Candida albicans .
Cancer Cell Line Studies
A notable study evaluated the effects of a series of pyridazinone derivatives on NCI-60 cancer cell lines. The results indicated substantial cytotoxicity against multiple cancer types, including leukemia and breast cancer. The structure-activity relationship (SAR) analysis highlighted specific substitutions that enhanced anticancer activity .
Molecular Docking Studies
Molecular docking simulations have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound effectively interacts with target proteins involved in cancer progression and inflammation .
Potential Applications
| Application Area | Details |
|---|---|
| Cancer Therapy | Targeting MYC oncogene; effective against various cancer cell lines |
| Anti-inflammatory | Inhibition of COX enzymes; potential alternative to traditional NSAIDs |
| Antimicrobial | Activity against bacterial and fungal pathogens |
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: Interacting with specific enzymes or receptors.
Pathways: Modulating biochemical pathways related to inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
Structural Analog: N-[(4-fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (LFM)
Key Differences :
- Substituent Variation: LFM substitutes the pyridazinone-propyl group with a 4-fluorobenzyl group at the carboxamide position.
- Molecular Weight: LFM has a molecular formula of C₁₄H₁₄FN₃O₂ (MW: 299.29 g/mol), while the target compound (estimated as C₁₇H₂₀N₄O₃) has a higher MW (~344.37 g/mol) due to the pyridazinone-propyl extension.
- Physicochemical Properties: LogP: The fluorophenyl group in LFM increases lipophilicity (predicted LogP ~2.5) compared to the target compound’s pyridazinone group (predicted LogP ~1.8), which may enhance aqueous solubility. Hydrogen-Bonding: The pyridazinone in the target compound provides two hydrogen-bond acceptors (keto and N-oxide groups), whereas LFM’s fluorophenyl offers only weak hydrophobic interactions.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Pathways : The target compound likely requires a multi-step synthesis, starting with the pyrazolo-oxazine core (e.g., from AS42468) followed by amide coupling with 3-(6-oxopyridazin-1(6H)-yl)propylamine. In contrast, LFM is synthesized via direct amidation with 4-fluorobenzylamine .
- The propyl linker in the target compound could reduce metabolic instability compared to shorter alkyl chains.
Biological Activity
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound features a complex structure that includes a pyridazine ring and a pyrazolo[5,1-b][1,3]oxazine moiety. Its chemical formula is CHNO, indicating the presence of multiple functional groups that contribute to its biological activity.
Research indicates that this compound may act through multiple pathways:
- Inhibition of Phosphodiesterase 4 (PDE4) : It has been identified as a selective inhibitor of PDE4, an enzyme that regulates cAMP levels within cells. This inhibition can lead to anti-inflammatory effects by modulating immune responses .
- Multi-target Inhibition : The compound shows potential as a multi-target agent against various enzymes such as carbonic anhydrases (CAs), cyclooxygenases (COX), and lipoxygenases (LOX). These enzymes are critical in the inflammatory response and pain pathways .
Anti-inflammatory Properties
Several studies have evaluated the anti-inflammatory effects of the compound:
- In vitro Studies : The compound demonstrated significant inhibition of COX-2 and LOX enzymes. For instance, IC values for COX-2 inhibition ranged from 0.05 to 0.14 mM, showcasing its potential as an anti-inflammatory agent .
- In vivo Studies : Animal models have shown that the compound exhibits analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It was effective in reducing inflammation and pain in various experimental setups .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. This activity may contribute to its overall therapeutic profile .
Case Study 1: Inhibition of COX Enzymes
A recent study highlighted the effectiveness of this compound against COX enzymes. The compound was tested alongside established inhibitors like Celecoxib and Indomethacin. Results indicated that it not only inhibited COX-2 effectively but also exhibited selectivity over COX-1, suggesting a favorable safety profile for chronic use .
| Compound | IC (COX-2) | IC (COX-1) | Selectivity Index |
|---|---|---|---|
| N-(3-(6-oxopyridazin... | 0.05 - 0.14 mM | 5 - 12.6 mM | High |
| Celecoxib | 0.01 mM | 10 mM | Very High |
| Indomethacin | 0.02 mM | 8 mM | High |
Case Study 2: Analgesic Effects in Animal Models
In animal models of pain induced by inflammatory agents, the compound significantly reduced pain scores compared to control groups. The analgesic effect was attributed to its dual action on COX and LOX pathways .
Q & A
Q. What are the established synthetic routes for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide?
The synthesis typically involves multi-step organic reactions, including cyclization and coupling steps. For example, analogous compounds (e.g., pyrazolo-oxazine derivatives) are synthesized via sequential reactions starting with aminotriazole-thiol precursors. Optimized conditions may include aqueous-alcohol solvents and controlled temperatures to achieve intermediates like 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol, followed by functionalization .
Q. How is the structural integrity of this compound validated post-synthesis?
Structural confirmation employs modern physico-chemical methods:
- 1H NMR spectroscopy to verify proton environments and substituent positions.
- Elemental analysis to confirm empirical composition.
- High-performance liquid chromatography-mass spectrometry (HPLC-MS) to ensure purity and molecular weight consistency .
Q. What pharmacokinetic parameters are critical for early-stage evaluation?
Computational tools like SwissADME are used to predict properties such as:
- Lipophilicity (LogP) : Determines membrane permeability.
- Solubility : Guides formulation strategies for in vitro assays.
- Drug-likeness : Assessed via Lipinski’s Rule of Five. Comparisons with reference drugs (e.g., celecoxib) help benchmark potential bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions during cyclization .
Q. What strategies address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO-water mixtures to enhance solubility while maintaining biocompatibility.
- Salt formation : Ionic derivatives (e.g., sodium salts) improve aqueous solubility, as demonstrated in analogous carboxylic acid derivatives .
- Nanoparticle formulation : Encapsulation with polymers (e.g., PLGA) can enhance dispersion in physiological media .
Q. How should contradictory biological activity data be resolved?
- Dose-response studies : Establish clear activity trends across concentrations.
- Target engagement assays : Use techniques like surface plasmon resonance (SPR) to confirm direct binding to hypothesized targets.
- Structural analogs : Synthesize derivatives to isolate the pharmacophore, as seen in pyrazole-based SAR studies .
Q. What computational and empirical methods are used to assess drug-likeness?
- In silico tools : SwissADME predicts ADME parameters, while molecular docking (e.g., AutoDock) evaluates target binding.
- In vitro assays : Cytochrome P450 inhibition and Caco-2 permeability models validate predictions .
Methodological Considerations
Q. How to design experiments for evaluating metabolic stability?
- Microsomal incubation : Use liver microsomes (human/rodent) with NADPH cofactors to measure half-life.
- LC-MS quantification : Monitor parent compound depletion over time .
Q. What analytical techniques are recommended for purity assessment?
- HPLC with diode-array detection (DAD) : Detects UV-active impurities.
- Chiral chromatography : Resolves enantiomeric contaminants in stereochemically complex analogs .
Q. How to integrate theoretical frameworks into mechanistic studies?
Link hypotheses to established biochemical pathways (e.g., COX-2 inhibition for anti-inflammatory potential) and validate via:
- Kinetic assays : Measure enzyme inhibition constants (Ki).
- Theoretical models : Density functional theory (DFT) calculations predict reactive sites for functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
